dCeMM1
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Overview
Description
dCeMM1 is a compound known as a molecular glue degrader. It specifically targets and degrades the RNA-binding motif protein 39 (RBM39) by redirecting the activity of the CRL4DCAF15 ligase. This compound has shown significant potential in scientific research, particularly in the fields of molecular biology and medicinal chemistry .
Mechanism of Action
Target of Action
dCeMM1, also known as N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide, primarily targets the CRL4 DCAF15 ligase . This ligase plays a crucial role in protein degradation, a process vital for maintaining cellular homeostasis .
Mode of Action
This compound functions as a molecular glue . It enhances protein-protein interactions, thereby modulating the cell proteome . Specifically, this compound rewires the CRL4 DCAF15 ligase, enabling it to degrade RBM39 . The compound also degrades cyclin K, CDK12, and CDK13, mediated by the CRL4B ligase complex .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system . By enhancing the interaction between the CRL4 DCAF15 ligase and its targets, this compound facilitates targeted protein degradation . This modulation of protein-protein interactions can influence various biochemical pathways, potentially leading to downstream effects such as altered cell signaling or gene expression .
Result of Action
The primary result of this compound’s action is the degradation of its target proteins . This can lead to changes at the molecular and cellular levels, potentially influencing cell proliferation, differentiation, and survival . For instance, the degradation of RBM39, cyclin K, CDK12, and CDK13 could impact cell cycle regulation and transcriptional control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
dCeMM1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups and altered chemical properties.
Scientific Research Applications
dCeMM1 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular glue degrader to study protein degradation pathways.
Biology: Helps in understanding the role of RBM39 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases involving RBM39 dysregulation.
Industry: Potential applications in the development of new chemical processes and materials.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another molecular glue degrader that targets different proteins.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Thalidomide: An older compound with similar mechanisms of action but different targets.
Uniqueness of dCeMM1
This compound is unique in its specific targeting of RBM39 and its ability to redirect the activity of the CRL4DCAF15 ligase. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIAQYKTXKQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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